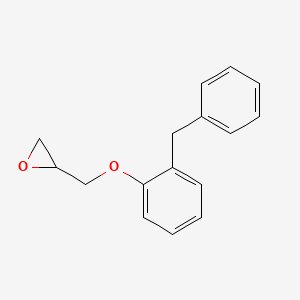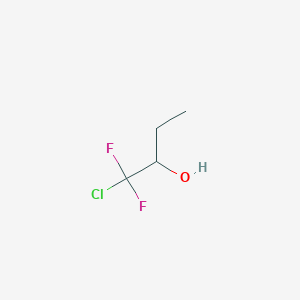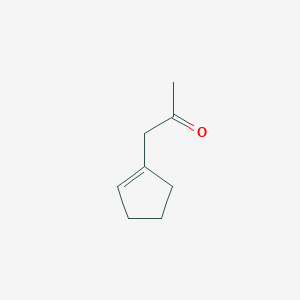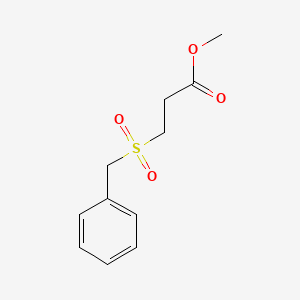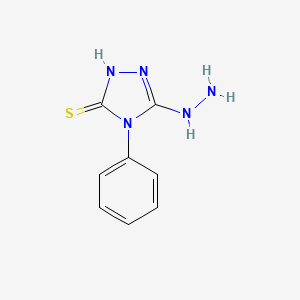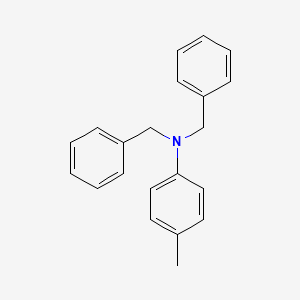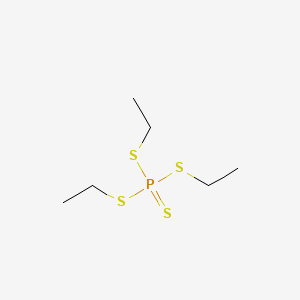
Phosphorotetrathioic acid, triethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorotetrathioic acid, triethyl ester is an organophosphorus compound with the chemical formula (C2H5O)3PS4. It is a colorless liquid that is primarily used in various industrial and scientific applications. This compound is known for its unique chemical properties, which make it valuable in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorotetrathioic acid, triethyl ester can be synthesized through the reaction of phosphorus pentasulfide (P2S5) with ethanol (C2H5OH). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ P_2S_5 + 6C_2H_5OH \rightarrow 2(C_2H_5O)_3PS_4 + H_2S + 2H_2O ]
This reaction involves the substitution of sulfur atoms in phosphorus pentasulfide with ethoxy groups from ethanol, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorotetrathioic acid, triethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotetrathioic acid derivatives.
Reduction: Reduction reactions can convert the ester into simpler phosphorothioate compounds.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorotetrathioic acid derivatives, while substitution reactions can produce a wide range of phosphorothioate compounds.
Aplicaciones Científicas De Investigación
Phosphorotetrathioic acid, triethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphorotetrathioic acid, triethyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. The compound’s unique structure allows it to interact with different pathways, making it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
Phosphorotetrathioic acid, triethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, diethyl ester: This compound has two ethoxy groups instead of three, resulting in different chemical properties and reactivity.
Phosphorodithioic acid, triethyl ester: This compound contains two sulfur atoms, which affects its stability and reactivity compared to this compound.
The uniqueness of this compound lies in its four sulfur atoms, which provide distinct chemical properties and make it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
1642-43-9 |
|---|---|
Fórmula molecular |
C6H15PS4 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
tris(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15PS4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 |
Clave InChI |
JCFFNZAUZIFYSM-UHFFFAOYSA-N |
SMILES canónico |
CCSP(=S)(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


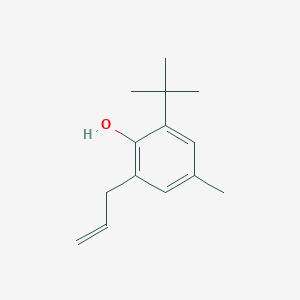
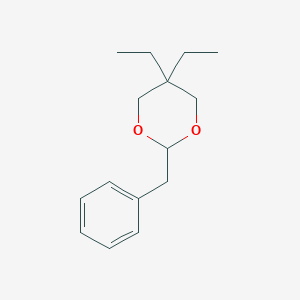
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
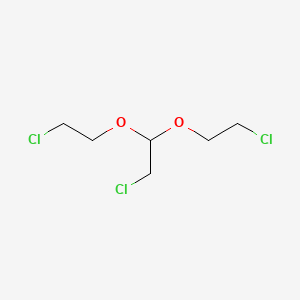
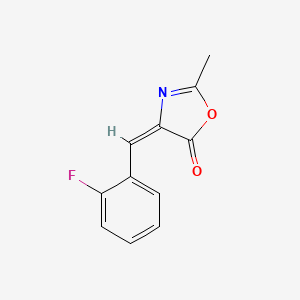

![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
